molecular formula C24H38N4OS B2837601 N-[(5-butylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 477304-44-2

N-[(5-butylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide

Cat. No. B2837601
CAS RN: 477304-44-2
M. Wt: 430.66
InChI Key: XTJJSRYYKGTKSN-UHFFFAOYSA-N
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Description

N-[(5-butylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C24H38N4OS and its molecular weight is 430.66. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Adamantane derivatives are utilized as building blocks in the synthesis of complex molecules and materials due to their stability and unique geometry. For instance, a study by Pavlov et al. (2019) demonstrates the facile synthesis of angle-shaped ligands by reacting 1-adamantanecarboxylic acid with azoles, leading to the preparation of coordination polymers. These polymers were structurally characterized, showcasing the utility of adamantane derivatives in constructing novel coordination compounds (Pavlov, Sukhikh, Filatov, & Potapov, 2019). Similarly, Senchyk et al. (2013) explored the design of mixed-ligand copper(II) metal-organic frameworks using functionalized adamantane tectons, demonstrating their potential in material science and catalysis (Senchyk, Lysenko, Krautscheid, Rusanov, Chernega, Krämer, Liu, Decurtins, & Domasevitch, 2013).

Catalytic Applications

Adamantane derivatives have been investigated for their catalytic properties. A study highlighted the catalytic synthesis of N-aryladamantane-1-carboxamides using phosphorus trichloride, providing a method for synthesizing adamantane-1-carboxamides with potential pharmaceutical applications (Shishkin, Vo, Popov, Zotov, Nguyen, Shishkin, & Sokolov, 2020). Another research demonstrated the use of a molybdenum trioxide hybrid decorated by 3-(1,2,4-triazol-4-yl)adamantane-1-carboxylic acid as a promising catalyst for various oxidation reactions, highlighting the role of adamantane derivatives in enhancing catalytic efficiency (Lysenko, Senchyk, Domasevitch, Henfling, Erhart, Krautscheid, Neves, Valente, Pillinger, & Gonçalves, 2019).

Pharmaceutical Research

In pharmaceutical research, adamantane derivatives have been investigated for their antimicrobial and anti-inflammatory activities. Al-Abdullah et al. (2014) synthesized novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols and evaluated their antimicrobial and anti-inflammatory activities, showcasing the potential of adamantane derivatives in developing new therapeutic agents (Al-Abdullah, Asiri, Lahsasni, Habib, Ibrahim, & El-Emam, 2014).

properties

IUPAC Name

N-[(5-butylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N4OS/c1-2-3-9-30-23-27-26-21(28(23)20-7-5-4-6-8-20)16-25-22(29)24-13-17-10-18(14-24)12-19(11-17)15-24/h17-20H,2-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJJSRYYKGTKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1C2CCCCC2)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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